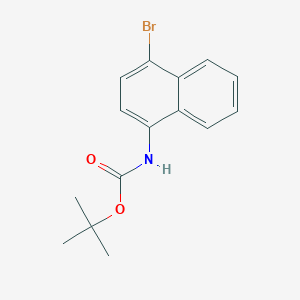

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromonaphthalen-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJAGHHFQDXDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937458 | |

| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168169-11-7 | |

| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-bromonaphthalen-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of tert-Butyl (4-bromonaphthalen-1-yl)carbamate. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides a theoretical framework for its synthesis and potential utility in drug discovery and medicinal chemistry, based on the known reactivity of its constituent functional groups.

Chemical Structure and Properties

Tert-Butyl (4-bromonaphthalen-1-yl)carbamate is an aromatic organic compound containing a naphthalene core, a bromine substituent, and a tert-butoxycarbonyl (Boc) protected amine group.

Chemical Structure:

Figure 1: Chemical structure of tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 168169-11-7 | [1] |

| Molecular Formula | C₁₅H₁₆BrNO₂ | N/A |

| Molecular Weight | 322.20 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

Note: Some physical properties are not available in the cited literature and are estimated based on the structure.

Spectroscopic Data (Predicted)

Table 2: Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.5 - 8.5 | Multiplets | 6H | Naphthalene ring protons |

| NH Proton | 6.5 - 7.5 | Singlet (broad) | 1H | Carbamate N-H |

| tert-Butyl Protons | ~1.5 | Singlet | 9H | (CH₃)₃C- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbonyl Carbon | 150 - 155 | C=O | ||

| Naphthalene C-Br | 115 - 125 | C-Br | ||

| Naphthalene C-N | 135 - 145 | C-N | ||

| Other Aromatic Carbons | 120 - 135 | Naphthalene ring carbons | ||

| Quaternary C (tert-Butyl) | 80 - 85 | (CH₃)₃C - | ||

| Methyl Carbons (tert-Butyl) | 25 - 30 | (C H₃)₃C- |

Experimental Protocols: A Theoretical Synthesis Approach

A plausible synthetic route to tert-Butyl (4-bromonaphthalen-1-yl)carbamate involves the Boc-protection of 4-bromo-1-naphthylamine.

Reaction Scheme:

Figure 2: Proposed synthesis of the target compound.

Detailed Methodology:

-

Dissolution: Dissolve 4-bromo-1-naphthylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

Applications in Drug Development and Medicinal Chemistry

While no specific biological activities or drug development applications for tert-Butyl (4-bromonaphthalen-1-yl)carbamate have been reported, its structure suggests potential as a valuable intermediate in the synthesis of more complex molecules.

-

Scaffold for Library Synthesis: The naphthalene core provides a rigid scaffold that can be further functionalized. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

-

Amine Protection: The Boc group is a common protecting group for amines in multi-step organic synthesis. Its stability under many reaction conditions and ease of removal under acidic conditions make it highly versatile.

-

Potential Pharmacophore: Naphthalene derivatives are present in a number of biologically active compounds. The 1-amino-4-bromonaphthalene scaffold could be explored for its potential to interact with various biological targets.

Figure 3: Potential synthetic utility workflow.

Conclusion

Tert-Butyl (4-bromonaphthalen-1-yl)carbamate is a chemical compound with a well-defined structure. Although specific experimental and biological data are scarce in the current literature, its chemical features—a brominated naphthalene core and a protected amine—make it a promising building block for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Further research is warranted to explore its synthetic applications and potential biological activities.

References

tert-Butyl (4-bromonaphthalen-1-yl)carbamate chemical properties and physical data.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl (4-bromonaphthalen-1-yl)carbamate, a key intermediate in organic synthesis. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a building block for more complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed, making it a valuable tool in multi-step synthetic pathways. This guide summarizes its known properties, provides a detailed synthesis protocol, and includes relevant diagrams to facilitate its use in a laboratory setting.

Chemical and Physical Data

While specific experimental data for tert-butyl (4-bromonaphthalen-1-yl)carbamate is not widely available in the literature, the following tables summarize its known properties and those of its precursor, 4-bromo-1-naphthylamine.

Table 1: Core Chemical Properties of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

| Property | Value | Source |

| CAS Number | 168169-11-7 | [1][2] |

| Molecular Formula | C₁₅H₁₆BrNO₂ | [2] |

| Molecular Weight | 322.20 g/mol | [2] |

Table 2: Physical Data of 4-bromo-1-naphthylamine (Precursor)

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 102-103 °C | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Experimental Protocols

The synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate involves the protection of the amino group of 4-bromo-1-naphthylamine using di-tert-butyl dicarbonate (Boc₂O). While a specific detailed protocol for this exact substrate is not published, the following is a general and widely applicable procedure for the Boc protection of aromatic amines.[3][4][5][6]

Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

Materials:

-

4-bromo-1-naphthylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure tert-butyl (4-bromonaphthalen-1-yl)carbamate.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate.

Caption: General workflow for the synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

Boc Protection Mechanism

The following diagram illustrates the reaction mechanism for the Boc protection of an amine.

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

References

- 1. capotchem.com [capotchem.com]

- 2. TERT-BUTYL 4-BROMONAPHTHALEN-1-YLCARBAMATE | 168169-11-7 [chemicalbook.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: tert-Butyl (4-bromonaphthalen-1-yl)carbamate

CAS Number: 168169-11-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-bromonaphthalen-1-yl)carbamate, a key intermediate in synthetic organic and medicinal chemistry. The document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Data Summary

| Property | Value | Reference |

| CAS Number | 168169-11-7 | [1] |

| Molecular Formula | C₁₅H₁₆BrNO₂ | Calculated |

| Molecular Weight | 322.20 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | Inferred from typical synthesis protocols |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate is achieved through the protection of the amino group of 4-bromo-1-naphthylamine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, crucial for preventing the amine from undergoing unwanted side reactions during subsequent chemical transformations.

Experimental Protocol: Boc Protection of 4-bromo-1-naphthylamine

This protocol is a generalized procedure based on standard Boc protection methods.

Materials:

-

4-bromo-1-naphthylamine (CAS: 2298-07-9)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).

-

Add the base, TEA or DIPEA (1.2-1.5 equivalents), to the solution.

-

Slowly add di-tert-butyl dicarbonate (1.1-1.3 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure tert-butyl (4-bromonaphthalen-1-yl)carbamate.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

Applications in Drug Development

The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of conditions, including cancer, inflammation, and infectious diseases. The bromo and protected amine functionalities on tert-butyl (4-bromonaphthalen-1-yl)carbamate make it a valuable building block for the synthesis of complex, biologically active molecules.

The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 4-position of the naphthalene ring. The Boc-protected amine at the 1-position can be deprotected under acidic conditions to liberate the free amine, which can then be further functionalized.

While specific signaling pathways directly modulated by tert-butyl (4-bromonaphthalen-1-yl)carbamate are not extensively documented, its derivatives, particularly those derived from 4-amino-1-bromonaphthalene, are of significant interest in drug discovery.[2] For instance, naphthalimide derivatives have been investigated as potential antifungal agents. The core structure is a key component in the design of molecules targeting various biological pathways.

Potential Therapeutic Applications of Derivatives:

-

Anticancer Agents: The naphthalene core is present in many cytotoxic compounds.

-

Antimicrobial Agents: Naphthalene derivatives have shown promise as antibacterial and antifungal drugs.

-

Anti-inflammatory Drugs: Several anti-inflammatory agents are based on the naphthalene scaffold.

-

Antiviral Compounds: The structural motif is found in some antiviral medications.

Signaling Pathway Derivatization Strategy:

Caption: Derivatization strategy for developing bioactive molecules.

References

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for tert-Butyl (4-bromonaphthalen-1-yl)carbamate. Due to the limited availability of published spectroscopic data for this specific compound, this guide utilizes data from its close structural analog, tert-butyl naphthalen-1-ylcarbamate, as a reference for NMR analysis and presents general protocols for synthesis and characterization.

Spectroscopic Data

The following tables summarize the expected and reference spectroscopic data for tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

Table 1: ¹H NMR Data of the Analog tert-Butyl naphthalen-1-ylcarbamate [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.86 | m | 3H | Ar-H |

| 7.61 | m | 1H | Ar-H |

| 7.50-7.44 | m | 3H | Ar-H |

| 6.86 | bs | 1H | N-H |

| 1.56 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Data of the Analog tert-Butyl naphthalen-1-ylcarbamate [1]

| Chemical Shift (δ) ppm | Assignment |

| 153.52 | C=O (carbamate) |

| 146.76 | Ar-C |

| 134.08 | Ar-C |

| 132.94 | Ar-C |

| 126.04 | Ar-CH |

| 124.46 | Ar-CH |

| 120.44 | Ar-CH |

| 118.64 | Ar-CH |

| 80.69 | -C(CH₃)₃ |

| 28.39 | -C(CH₃)₃ |

Solvent: CDCl₃

Table 3: Predicted IR and Mass Spectrometry Data for tert-Butyl (4-bromonaphthalen-1-yl)carbamate

| Spectroscopic Technique | Expected Peaks/Signals |

| IR (Infrared) | ~3350 cm⁻¹ (N-H stretch), ~1715 cm⁻¹ (C=O stretch, carbamate), ~1600-1450 cm⁻¹ (aromatic C=C stretch), ~800-600 cm⁻¹ (C-Br stretch) |

| Mass Spec (MS) | Molecular Ion [M]⁺ expected around m/z 321/323 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation would likely show a loss of the tert-butyl group (-57) and the Boc group (-100). |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of tert-butyl aryl carbamates, which are applicable to tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

2.1 Synthesis: N-Boc Protection of 4-bromo-1-naphthylamine

This procedure outlines a general method for the protection of an amino group using di-tert-butyl dicarbonate ((Boc)₂O).[2][3][4]

-

Materials: 4-bromo-1-naphthylamine, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine, sodium bicarbonate), and a solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM)).

-

Procedure:

-

Dissolve 4-bromo-1-naphthylamine (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1 to 1.5 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

-

2.2 Spectroscopic Analysis

The following are general procedures for acquiring spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹, and vibrational frequencies are reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for polar molecules, or Electron Ionization (EI) for more volatile compounds.

-

Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions versus their relative abundance.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the starting material to the final spectroscopic characterization of tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key starting materials and experimental protocols for the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate, a valuable intermediate in organic synthesis. The document outlines the synthetic pathway, details the necessary reagents and conditions, and provides a foundation for the successful preparation of this compound.

Overview of the Synthetic Pathway

The synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate is primarily achieved through the protection of the amino group of 4-bromo-1-naphthylamine with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in organic chemistry, utilizing di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting agent.

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic route to tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

Key Starting Materials

The primary starting materials for this synthesis are commercially available.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Bromo-1-naphthylamine | 2298-07-9 | C₁₀H₈BrN | 222.08 | Melting Point: 102-103 °C |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Boiling Point: 56-57 °C/0.5 mmHg |

Experimental Protocols

Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

This procedure involves the reaction of 4-bromo-1-naphthylamine with di-tert-butyl dicarbonate in the presence of a base.

Materials:

-

4-Bromo-1-naphthylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Addition of Base: Add the base (1.1-1.5 equivalents) to the solution.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents), either neat or as a solution in the reaction solvent. The addition can be done at room temperature or at 0 °C, depending on the reactivity of the amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by either flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield pure tert-butyl (4-bromonaphthalen-1-yl)carbamate.

-

Synthesis of the Starting Material: 4-Bromo-1-naphthylamine

For researchers wishing to synthesize the starting material, 4-bromo-1-naphthylamine can be prepared from 1-naphthylamine. A common method involves the bromination of N-acetyl-1-naphthylamine followed by deprotection.[1]

Step 1: Acetylation of 1-Naphthylamine

-

Dissolve 1-naphthylamine in a suitable solvent such as acetic acid.

-

Add acetic anhydride and stir the mixture.

-

Isolate the precipitated N-acetyl-1-naphthylamine by filtration.

Step 2: Bromination of N-Acetyl-1-naphthylamine

-

Dissolve N-acetyl-1-naphthylamine in a suitable solvent like acetic acid.

-

Add a brominating agent (e.g., bromine in acetic acid) dropwise at a controlled temperature.

-

After the reaction is complete, pour the mixture into water to precipitate the product, 4-bromo-N-acetyl-1-naphthylamine.

-

Collect the product by filtration and wash with water.

Step 3: Hydrolysis of 4-Bromo-N-acetyl-1-naphthylamine

-

Suspend 4-bromo-N-acetyl-1-naphthylamine in an alcoholic solvent (e.g., ethanol).[1]

-

Add concentrated hydrochloric acid and heat the mixture to reflux for several hours.[1]

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate 4-bromo-1-naphthylamine.

-

Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Data Presentation

Quantitative data for the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate is not explicitly available in the searched literature. However, for analogous Boc protection reactions of aromatic amines, high yields (typically >90%) are expected after purification.

Table of Expected Product Characteristics:

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₅H₁₆BrNO₂ |

| Molecular Weight | 322.20 g/mol |

| Yield | >90% (expected) |

| Purity | >95% (after purification) |

| CAS Number | 168169-11-7 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl (4-bromonaphthalen-1-yl)carbamate.

Caption: Workflow for the synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

Logical Relationship of Starting Materials

The relationship between the ultimate starting material and the final product is depicted below, highlighting the key intermediates.

Caption: Logical flow from 1-Naphthylamine to the final product.

References

Unlocking the Potential of Tert-Butyl (4-bromonaphthalen-1-yl)carbamate: A Guide to Advanced Research Applications

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the versatile chemical intermediate, tert-butyl (4-bromonaphthalen-1-yl)carbamate. This compound, featuring a naphthalene core functionalized with a bromine atom and a Boc-protected amine, represents a key building block for the synthesis of a diverse range of novel molecules with potential applications in medicinal chemistry and materials science.

Core Synthesis and Properties

The synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate is primarily achieved through the protection of the amino group of 4-bromo-1-naphthylamine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 168169-11-7 | Internal Data |

| Molecular Formula | C₁₅H₁₆BrNO₂ | Calculated |

| Molecular Weight | 322.20 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Typical |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Typical |

Potential Research Areas & Applications

The strategic positioning of the bromo and Boc-protected amino groups on the naphthalene scaffold opens up a multitude of research avenues. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The Boc-protected amine can be deprotected under acidic conditions to liberate the free amine for subsequent derivatization.

Medicinal Chemistry and Drug Discovery

The 4-aminonaphthalene-1-yl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Potential research areas include:

-

Kinase Inhibitors: The naphthalene core can serve as a scaffold for the development of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

-

Anti-inflammatory Agents: Derivatives of aminonaphthalene have shown promise as anti-inflammatory agents.[1][2]

-

Antimicrobial Agents: The incorporation of the naphthylamine moiety into various heterocyclic systems has been explored for the development of new antibacterial and antifungal compounds.[3]

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives through cross-coupling reactions allows for systematic SAR studies to optimize potency and selectivity for specific biological targets.[4][5][6][7]

A hypothetical signaling pathway that could be targeted by derivatives of tert-butyl (4-bromonaphthalen-1-yl)carbamate is the Keap1-Nrf2 pathway, which is involved in cellular defense against oxidative stress and is a target for anti-inflammatory and cancer chemopreventive agents.[8]

Caption: Hypothetical modulation of the Keap1-Nrf2 signaling pathway.

Materials Science

The naphthalene ring system is a well-known chromophore, and its derivatives are of interest in the development of organic electronic materials.[9][10] Potential research areas include:

-

Organic Light-Emitting Diodes (OLEDs): Naphthalene-based compounds can be utilized as building blocks for fluorescent emitters or host materials in OLEDs.[11]

-

Organic Field-Effect Transistors (OFETs): The extended π-system of derivatized naphthalenes can facilitate charge transport, making them suitable for use as organic semiconductors in OFETs.

-

Fluorescent Probes: The inherent fluorescence of the naphthalene core can be modulated by the introduction of different substituents, leading to the development of chemosensors for the detection of ions or molecules.[12][13]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its subsequent functionalization via palladium-catalyzed cross-coupling reactions.

Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

This protocol describes the Boc-protection of 4-bromo-1-naphthylamine.

Materials:

-

4-bromo-1-naphthylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-1-naphthylamine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (4-bromonaphthalen-1-yl)carbamate.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling of tert-butyl (4-bromonaphthalen-1-yl)carbamate with a boronic acid.[14][15][16]

Materials:

-

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

-

Aryl- or heteroarylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

In a reaction vessel, combine tert-butyl (4-bromonaphthalen-1-yl)carbamate (1.0 eq), the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Representative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides:

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Ethanol/Water | Reflux | ~90 |

| N-Boc-4-bromonaphthyl-1-amine | (6-morpholin-4-ylmethyl-pyridin-3-yl)boronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 81 |

Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of tert-butyl (4-bromonaphthalen-1-yl)carbamate.[3][17][18][19][20][21]

Materials:

-

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

-

Primary or secondary amine (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, RuPhos, BINAP) (1-5 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, the ligand, and the base.

-

Add tert-butyl (4-bromonaphthalen-1-yl)carbamate and the anhydrous solvent.

-

Add the amine to the reaction mixture.

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Representative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides:

| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromonaphthalene | Morpholine | Pd(OAc)₂ / BINAP (2/3) | NaOtBu | Toluene | 100 | 95 |

| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / XPhos (1/2) | K₃PO₄ | t-BuOH | 110 | 92 |

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of tert-butyl (4-bromonaphthalen-1-yl)carbamate, leading to a library of diverse compounds for screening.

Caption: A logical workflow for synthesis and derivatization.

This technical guide provides a foundational understanding of the potential research areas involving tert-butyl (4-bromonaphthalen-1-yl)carbamate. The versatility of this building block, combined with modern synthetic methodologies, offers exciting opportunities for the discovery of novel compounds with significant potential in both medicine and materials science.

References

- 1. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Fluorescence paper-based sensor for visual detection of carbamate pesticides in food based on CdTe quantum dot and nano ZnTPyP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Commercial Sourcing and Technical Profile of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key technical data for tert-butyl (4-bromonaphthalen-1-yl)carbamate (CAS No. 168169-11-7), a valuable intermediate in organic synthesis. This document consolidates information from various suppliers and scientific literature to assist researchers in sourcing this compound and understanding its chemical properties.

Commercial Suppliers

A number of chemical suppliers offer tert-butyl (4-bromonaphthalen-1-yl)carbamate. While pricing and stock levels are subject to change, the following table summarizes the available information from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current data and to request quotations for bulk quantities.

| Supplier | CAS Number | Purity | Available Quantities | Price | Notes |

| ChemScene | 168169-11-7 | Not specified | Not specified | Inquire | Provides custom synthesis services. |

| Shanghai Yanyibao Pharmaceutical Technology Co., Ltd | 168169-11-7 | 98%+ | 5g | Inquire | Lead time of 3-4 weeks.[1] |

| BLD Pharm | 168169-11-7 | Not specified | Not specified | Inquire | Listed as tert-Butyl (4-bromonaphthalen-1-yl)carbamate.[2] |

| Ambeed | 168169-11-7 | Not specified | Not specified | Inquire | Product page lists NMR data availability.[3] |

| Bide Pharmatech | 168169-11-7 | 98% | 250mg | ¥3796.00 | - |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H16BrNO2 | ChemScene |

| Molecular Weight | 322.2 g/mol | ChemScene |

| Melting Point | 138-140°C | [4] |

| Appearance | White Solid | [4] |

| Storage | Store at 2-8°C | [1] |

Synthesis Protocol

A reliable method for the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate has been reported in the literature. The following protocol is adapted from the synthesis of a precursor for 5-amino[3]hexahelicene.[5]

Reaction Scheme:

References

Safety and Handling Precautions for tert-Butyl (4-bromonaphthalen-1-yl)carbamate: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl (4-bromonaphthalen-1-yl)carbamate was identified. The following guide is based on safety data for structurally similar compounds, including 1-amino-4-bromonaphthalene, general information on brominated aromatic compounds, and carbamates. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.

This technical guide provides an in-depth overview of the inferred safety and handling precautions for tert-Butyl (4-bromonaphthalen-1-yl)carbamate. The information is intended for an audience of researchers, scientists, and drug development professionals.

Compound Identification and Inferred Hazards

Due to the lack of specific data, the hazard profile is extrapolated from its core structures: a brominated naphthalene and a tert-butyl carbamate moiety.

| Identifier | Information |

| IUPAC Name | tert-butyl (4-bromonaphthalen-1-yl)carbamate |

| CAS Number | Not readily available |

| Molecular Formula | C15H16BrNO2 |

| Molecular Weight | 322.2 g/mol |

Inferred Hazard Classification:

Based on the hazards of 1-amino-4-bromonaphthalene, the following classifications are likely.[1]

| Hazard Class | Hazard Statement |

| Skin Irritation | Causes skin irritation.[1][2] |

| Eye Irritation | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2] |

Physical and Chemical Properties

Quantitative data for the target compound is not available. The table below lists properties for a related compound, 1-amino-4-bromonaphthalene, to provide an estimate.

| Property | Value (for 1-amino-4-bromonaphthalene) |

| Physical State | Solid, powder.[1] |

| Melting Point | 102-103 °C.[1] |

| Flash Point | Not applicable.[1] |

Safe Handling and Storage

Prudent laboratory practices are essential when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the solid to avoid dust generation.[3]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |

| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[3] Inspect gloves before use and dispose of them properly. |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge.[1] |

Storage:

-

Store in a cool, dry, and dark place in a tightly closed container.[2]

-

Store locked up and away from incompatible materials such as oxidizing agents.[2]

Emergency Procedures

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.[2]

-

Specific Hazards: May decompose upon combustion to produce toxic fumes.[2]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Methodologies

While no specific experimental protocols for this exact compound were found, the synthesis of a related compound, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, involves a Suzuki cross-coupling reaction.[4] The general procedure is as follows:

-

A mixture of the aryl bromide (1.0 equiv.), a boronic acid (2.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., 2M K2CO3 solution) in a suitable solvent (e.g., toluene) is prepared.[4]

-

The mixture is degassed with an inert gas (e.g., argon) and then refluxed for an extended period (e.g., 50 hours).[4]

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent (e.g., CH2Cl2).[4]

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure.[4]

Handling Precautions during Synthesis:

-

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Use appropriate PPE, including gloves and safety glasses, at all times.

-

Perform the reaction in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate key safety and logical workflows relevant to handling tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

References

Methodological & Application

Application Note and Protocol: Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate, a valuable intermediate in organic synthesis. The procedure involves the protection of the amino group of 4-bromo-1-naphthylamine using di-tert-butyl dicarbonate.

Reaction Scheme

The synthesis proceeds via the N-protection of 4-bromo-1-naphthylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2]

Figure 1: Reaction Scheme

4-bromo-1-naphthylamine reacts with di-tert-butyl dicarbonate to yield tert-butyl (4-bromonaphthalen-1-yl)carbamate.

Quantitative Data Summary

The following table outlines the key quantitative data for the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate. The yields are representative for this type of transformation.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalent | Amount (mmol) | Mass/Volume |

| 4-Bromo-1-naphthylamine | 222.08[3] | 1.0 | 10.0 | 2.22 g |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 11.0 | 2.40 g |

| Triethylamine | 101.19 | 1.2 | 12.0 | 1.67 mL |

| Dichloromethane (DCM) | - | - | - | 50 mL |

| tert-Butyl (4-bromonaphthalen-1-yl)carbamate (Product) | 322.19 | - | - | Expected Yield: ~90-95% |

Experimental Protocol

This protocol details the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate from 4-bromo-1-naphthylamine.

Materials

-

Di-tert-butyl dicarbonate ((Boc)₂O)[5]

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)[6][7]

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 eq, 2.22 g, 10.0 mmol) in anhydrous dichloromethane (50 mL). Add triethylamine (1.2 eq, 1.67 mL, 12.0 mmol) to the solution. Stir the mixture at room temperature.

-

Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq, 2.40 g, 11.0 mmol) in a small amount of dichloromethane and add it dropwise to the stirred solution of the amine over 10-15 minutes.[2]

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield tert-butyl (4-bromonaphthalen-1-yl)carbamate as a solid.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate.

Caption: Workflow for the synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl (4-bromonaphthalen-1-yl)carbamate as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a diverse range of 4-aryl-1-aminonaphthalene derivatives, which are significant scaffolds in medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective C-C bond formation without interference from the nitrogen atom, which can otherwise coordinate with the palladium catalyst.[1]

Introduction

The naphthalene core is a prevalent motif in numerous biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, valued for its broad substrate scope and tolerance of various functional groups.[1][2] The use of tert-butyl (4-bromonaphthalen-1-yl)carbamate in this reaction facilitates the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the naphthalene ring. The resulting N-Boc protected 4-arylnaphthalen-1-amines can be readily deprotected under acidic conditions to yield the corresponding primary amines, which are amenable to further functionalization.[3]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of tert-butyl (4-bromonaphthalen-1-yl)carbamate is contingent on several critical parameters:

-

Catalyst System : The choice of the palladium precursor and ligand is crucial for achieving high yields and reaction efficiency. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The use of electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can significantly improve the catalytic activity, particularly for more challenging substrates.[2][4]

-

Base : An appropriate base is required to activate the boronic acid for the transmetalation step.[2] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[2][4] The choice of base can influence the reaction rate and may need to be optimized for specific coupling partners.

-

Solvent : The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water to aid in the dissolution of the inorganic base.[2][3][4]

-

Temperature : Reaction temperatures can range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the substrates and the chosen catalyst system.[2] Microwave irradiation can also be employed to accelerate the reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki cross-coupling of aryl bromides, including those analogous to tert-butyl (4-bromonaphthalen-1-yl)carbamate. These conditions can serve as a starting point for optimization.

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |

| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/Water | 100 | ~90 |

| 1-Bromonaphthalene | 4-Formylphenyl- boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/Water | 100 | 88 |

| tert-Butyl bis(4-bromophenyl) carbamate | (4-(hexyloxy)phenyl) boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | Toluene | Reflux | 73[3] |

| 2-(Aminomethyl)-4- bromonaphthalene | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 40-80 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of tert-butyl (4-bromonaphthalen-1-yl)carbamate with an arylboronic acid.

Materials:

-

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos; 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄; 2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene) and water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add tert-butyl (4-bromonaphthalen-1-yl)carbamate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

-

Evacuate the flask and backfill with an inert gas (repeat this cycle three times).[1]

-

Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the ligand.[1]

-

Add the anhydrous solvent and water (e.g., in a 4:1 to 10:1 ratio) via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl (4-aryl-naphthalen-1-yl)carbamate.

Protocol for Boc-Deprotection

Materials:

-

tert-Butyl (4-arylnaphthalen-1-yl)carbamate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane, Methanol)

-

Dichloromethane (DCM) or Acetone

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the tert-butyl (4-arylnaphthalen-1-yl)carbamate in a suitable solvent such as dichloromethane or acetone.[3]

-

Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane, dropwise to the solution.[3]

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-arylnaphthalen-1-amine.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki cross-coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of tert-Butyl (4-bromonaphthalen-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides. These arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of tert-butyl (4-bromonaphthalen-1-yl)carbamate as a substrate allows for the introduction of a protected amino group onto a naphthalene scaffold, a privileged structure in drug discovery. The resulting N-Boc protected 1,4-diaminonaphthalene derivatives are versatile intermediates for the synthesis of more complex molecules, including potential kinase inhibitors, receptor antagonists, and other therapeutic agents. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions, allowing for further functionalization of the newly introduced amino group.

Reaction Principle

The palladium-catalyzed amination of tert-butyl (4-bromonaphthalen-1-yl)carbamate involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination of the amine to the palladium center, followed by deprotonation by the base, forms a palladium-amido complex. The final step is a reductive elimination, which yields the desired N-arylated amine product and regenerates the active Pd(0) catalyst, thus completing the cycle.

Applications in Drug Development

The product of this reaction, a tert-butyl (4-aminonaphthalen-1-yl)carbamate derivative, is a valuable building block in drug discovery. The 1,4-diaminonaphthalene core is found in various biologically active molecules. The Boc-protected amine allows for selective modification of the newly introduced amino group. This scaffold can be further elaborated to create libraries of compounds for screening against various biological targets. For instance, derivatives of aminonaphthalenes have been investigated for their potential as kinase inhibitors, anticancer agents, and modulators of G-protein coupled receptors.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed amination of tert-butyl (4-bromonaphthalen-1-yl)carbamate with a primary and a secondary amine. The specific conditions may require optimization depending on the nature of the amine coupling partner.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

Materials:

-

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

-

Benzylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add tert-butyl (4-bromonaphthalen-1-yl)carbamate (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

-

Through the septum, add anhydrous toluene (5 mL) via syringe, followed by benzylamine (1.2 mmol, 1.2 equiv.).

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (4-(benzylamino)naphthalen-1-yl)carbamate.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

-

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add tert-butyl (4-bromonaphthalen-1-yl)carbamate (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

-

Through the septum, add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.5 mmol, 1.5 equiv.).

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl (4-(morpholino)naphthalen-1-yl)carbamate.

Data Presentation

The following table summarizes the generalized reaction conditions for the palladium-catalyzed amination of tert-butyl (4-bromonaphthalen-1-yl)carbamate.

| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) |

| Aryl Halide | tert-Butyl (4-bromonaphthalen-1-yl)carbamate (1.0 equiv) | tert-Butyl (4-bromonaphthalen-1-yl)carbamate (1.0 equiv) |

| Amine | Benzylamine (1.2 equiv) | Morpholine (1.5 equiv) |

| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |

| Ligand | XPhos (4 mol%) | SPhos (4 mol%) |

| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) |

| Solvent | Toluene | 1,4-Dioxane |

| Temperature | 100 °C | 100 °C |

| Typical Reaction Time | 12-24 hours | 18-24 hours |

Visualizations

Experimental Workflow

Application Notes and Protocols: tert-Butyl (4-bromonaphthalen-1-yl)carbamate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl (4-bromonaphthalen-1-yl)carbamate as a key building block in the synthesis of pharmaceutical intermediates. The presence of a bromine atom and a Boc-protected amine on the naphthalene scaffold allows for sequential and site-selective functionalization, making it a valuable starting material for constructing complex molecular architectures, particularly those found in kinase inhibitors and other therapeutic agents.

Introduction

tert-Butyl (4-bromonaphthalen-1-yl)carbamate is a versatile bifunctional molecule. The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, or amino substituents at the 4-position of the naphthalene core. The tert-butoxycarbonyl (Boc) protecting group on the amine at the 1-position ensures its stability during these transformations and can be readily removed under acidic conditions to liberate the free amine for subsequent modifications. This strategic arrangement of functional groups is particularly advantageous in the synthesis of substituted aminonaphthalenes, which are core motifs in a range of biologically active compounds.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary applications of tert-butyl (4-bromonaphthalen-1-yl)carbamate in pharmaceutical synthesis revolve around its use in palladium-catalyzed cross-coupling reactions to build complex scaffolds.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of tert-butyl (4-bromonaphthalen-1-yl)carbamate, this reaction is employed to introduce aryl or heteroaryl groups at the 4-position of the naphthalene ring. The resulting biaryl structures are common in many kinase inhibitors. A key example is the synthesis of intermediates for heteroaryl amine compounds.[1]

Buchwald-Hartwig Amination: Formation of C-N Bonds

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling of tert-butyl (4-bromonaphthalen-1-yl)carbamate and generalized conditions for Buchwald-Hartwig amination of analogous aryl bromides.

Table 1: Suzuki-Miyaura Coupling of tert-Butyl (4-bromonaphthalen-1-yl)carbamate [1]

| Parameter | Conditions |

| Substrate | tert-Butyl (4-bromonaphthalen-1-yl)carbamate |

| Coupling Partner | Arylboronic acid/ester |

| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Potassium phosphate (K₃PO₄) |

| Solvent | Isopropanol/Water |

| Temperature | 80 ± 5 °C |

| Yield | 80-88% |

Table 2: Generalized Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Conditions |

| Substrate | tert-Butyl (4-bromonaphthalen-1-yl)carbamate |

| Coupling Partner | Primary or secondary amine |

| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | Xantphos, BINAP, or other biaryl phosphine ligands |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Yield | Moderate to high (typically >70%) |

Experimental Protocols

Protocol for Suzuki-Miyaura Coupling[1]

This protocol details the synthesis of a biaryl intermediate via a Suzuki-Miyaura coupling reaction.

Materials:

-

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

-

Arylboronic acid or ester (e.g., 4-(6-(morpholinomethyl)pyridin-3-yl)boronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium phosphate (K₃PO₄)

-

Isopropanol

-

Water

Procedure:

-

To a reaction vessel, add tert-butyl (4-bromonaphthalen-1-yl)carbamate (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

-

Add isopropanol to the mixture.

-

In a separate vessel, dissolve K₃PO₄ (4.0 eq) in water and add this solution to the reaction mixture.

-

Heat the mixture to 80 ± 5 °C.

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired tert-butyl 4-(aryl)naphthalen-1-ylcarbamate.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N cross-coupling of tert-butyl (4-bromonaphthalen-1-yl)carbamate with an amine, based on standard conditions for this reaction type.

Materials:

-

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.01-0.05 eq) and Xantphos (0.012-0.06 eq).

-

Add anhydrous toluene and stir for 10 minutes.

-

Add tert-butyl (4-bromonaphthalen-1-yl)carbamate (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

-

Heat the reaction mixture to 100-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired N-substituted product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship in Sequential Functionalization

Caption: Sequential functionalization strategy using the title compound.

References

Application Notes and Protocols: Boc-Protection of 4-Bromo-1-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the tert-butoxycarbonyl (Boc) protection of the amino group in 4-bromo-1-naphthylamine. The resulting N-Boc protected compound, tert-butyl (4-bromonaphthalen-1-yl)carbamate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents where the modulation of aromatic amine reactivity is crucial.

The protocol herein is based on established methods for the Boc-protection of aromatic amines, utilizing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.[1][2][3] This procedure is widely adopted due to its mild reaction conditions and high yields.[1][4]

Quantitative Data Summary

The following table summarizes the typical quantities and reaction parameters for the Boc-protection of 4-bromo-1-naphthylamine.

| Parameter | Value | Source/Rationale |

| Starting Material | 4-Bromo-1-naphthylamine | Substrate |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 equivalents |

| Catalyst/Base | 4-(Dimethylamino)pyridine (DMAP) | 0.1 equivalents[3] |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | General practice[3] |

| Reaction Temperature | Room Temperature | Standard condition[1][3] |

| Reaction Time | 2 - 4 hours (Monitored by TLC) | Typical duration[3] |

| Work-up | Dilution with CH₂Cl₂, washed with water and brine | Standard procedure[3] |

| Purification | Flash column chromatography on silica gel | General practice[2][3] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate.

Materials:

-

4-Bromo-1-naphthylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)[3]

-

Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)[3]

-

Water (Deionized)

-

Brine (saturated aqueous NaCl solution)[3]

-

Anhydrous sodium sulfate (Na₂SO₄)[3]

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 equiv.) in anhydrous dichloromethane or THF. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) to the solution.[3]

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise at room temperature.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromo-1-naphthylamine) is completely consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with dichloromethane.[3]

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

-